GPR35 Antagonism Selectivity: Target Compound vs. In-Class Active Antagonists
In a primary GPR35 antagonism assay employing a β-arrestin recruitment readout in the presence of 300 µM zaprinast as agonist, the target compound (3-(methylsulfonyl)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone was classified as 'inactive' [1]. This contrasts with known GPR35 antagonists such as CID2745687, which achieves full antagonism at 10 µM under identical assay conditions [2]. The inactivity indicates that the 4-methylthiophene-2-carbonyl configuration fails to engage the GPR35 orthosteric or allosteric site, differentiating it from thiophene-containing GPR35 ligands and making it a useful negative control for target deconvolution studies.
| Evidence Dimension | GPR35 antagonism activity (β-arrestin recruitment assay) |
|---|---|
| Target Compound Data | Inactive (no antagonism detected at screened concentration in the presence of 300 µM zaprinast) |
| Comparator Or Baseline | CID2745687: active antagonist at 10 µM (positive control) |
| Quantified Difference | Qualitative (active vs. inactive); quantitative potency difference not calculable from binary assay output |
| Conditions | ECBD primary assay EOS300038; β-arrestin recruitment format; 300 µM zaprinast as agonist; positive control CID2745687 at 10 µM; negative control vehicle |
Why This Matters
For research programs screening for GPR35 modulators, this compound's inactivity avoids false-positive hits and can serve as a structurally matched negative control, unlike commercially available active thiophene-containing GPR35 antagonists.
- [1] Sildrug/ECBD Database, Entry EOS74711. GPR35 antagonism primary assay result: inactive. Available at: https://sildrug.ibb.waw.pl/ecbd/EOS74711/ (accessed 2026-04-29). View Source
- [2] ECBD Assay EOS300038. GPR35 antagonism assay protocol and controls. Available at: https://ecbd.eu/assays/EOS300038 (accessed 2026-04-29). View Source
